molecular formula C13H6ClF3N2S B13099731 4-Chloro-5-phenyl-2-(trifluoromethyl)thieno[2,3-d]pyrimidine

4-Chloro-5-phenyl-2-(trifluoromethyl)thieno[2,3-d]pyrimidine

Cat. No.: B13099731
M. Wt: 314.71 g/mol
InChI Key: RAPMXNVDVLPLTI-UHFFFAOYSA-N
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Description

4-Chloro-5-phenyl-2-(trifluoromethyl)thieno[2,3-d]pyrimidine is a heterocyclic compound that belongs to the thienopyrimidine family This compound is characterized by the presence of a chloro group at the 4th position, a phenyl group at the 5th position, and a trifluoromethyl group at the 2nd position of the thieno[2,3-d]pyrimidine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-phenyl-2-(trifluoromethyl)thieno[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-chloro-3-phenylthiophene with trifluoromethylpyrimidine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-phenyl-2-(trifluoromethyl)thieno[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted thienopyrimidine derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

4-Chloro-5-phenyl-2-(trifluoromethyl)thieno[2,3-d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-5-phenyl-2-(trifluoromethyl)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, the compound may inhibit certain enzymes or receptors involved in disease pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively . Additionally, the phenyl and chloro groups contribute to the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-5-phenyl-2-methylthieno[2,3-d]pyrimidine
  • 4-Chloro-5-phenyl-2-(trifluoromethyl)pyrimidine
  • 4-Chloro-5-(4-methoxyphenyl)-2-(trifluoromethyl)thieno[2,3-d]pyrimidine

Uniqueness

4-Chloro-5-phenyl-2-(trifluoromethyl)thieno[2,3-d]pyrimidine is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability and lipophilicity, making it more effective in various applications compared to its analogs.

Properties

Molecular Formula

C13H6ClF3N2S

Molecular Weight

314.71 g/mol

IUPAC Name

4-chloro-5-phenyl-2-(trifluoromethyl)thieno[2,3-d]pyrimidine

InChI

InChI=1S/C13H6ClF3N2S/c14-10-9-8(7-4-2-1-3-5-7)6-20-11(9)19-12(18-10)13(15,16)17/h1-6H

InChI Key

RAPMXNVDVLPLTI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CSC3=C2C(=NC(=N3)C(F)(F)F)Cl

Origin of Product

United States

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